molecular formula C7H4ClN3O2 B2674833 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid CAS No. 2169132-61-8

4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Cat. No.: B2674833
CAS No.: 2169132-61-8
M. Wt: 197.58
InChI Key: LLYZNGCCYKZHGK-UHFFFAOYSA-N
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Description

4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a chlorine atom at the 4-position and a carboxylic acid group at the 3-position of the pyrazolo[3,4-b]pyridine core makes this compound unique and potentially useful in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloropyridine-3-carboxylic acid with hydrazine hydrate to form the pyrazole ring, followed by cyclization to form the fused pyrazolopyridine structure . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of catalysts and optimized reaction times can further enhance the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Properties

IUPAC Name

4-chloro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-3-1-2-9-6-4(3)5(7(12)13)10-11-6/h1-2H,(H,12,13)(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYZNGCCYKZHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(NN=C2N=C1)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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